
(E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of organic molecule that contains a thiazolidinone group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The methoxyphenyl group suggests the presence of a benzene ring with a methoxy (OCH3) substituent, and the hexyl indicates a six-carbon alkyl chain .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions .Applications De Recherche Scientifique
Photodynamic Therapy Applications
The structural similarity of "(E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one" to certain compounds indicates potential applications in photodynamic therapy (PDT). For example, derivatives of thiazolidinones have been synthesized and characterized for their photophysical and photochemical properties, showing usefulness as photosensitizers in PDT, especially for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Thioxothiazolidinone derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity. Certain derivatives inhibit the proliferation of specific tumor cell types, including leukemia/lymphoma and prostate cancer cells, with significant tumor selectivity. This highlights their potential as prototype drugs for tumor-selective therapies (Thomas et al., 2017).
Supramolecular Chemistry
The compound's structure suggests potential applications in supramolecular chemistry. Similar thioxothiazolidinones have been studied for their hydrogen bonding capabilities, forming supramolecular structures such as dimers, chains, and sheets. This property is crucial for designing materials with specific physical and chemical properties (Delgado et al., 2005).
Synthesis and Characterization of Novel Derivatives
The versatility of thioxothiazolidinones in chemical reactions allows for the synthesis of novel derivatives with potential biological activities. Studies have reported the synthesis and characterization of new 4-thiazolidinone derivatives, exploring their antimicrobial and anticancer activities. This underscores the compound's utility as a scaffold for developing new therapeutic agents (Küçükgüzel et al., 2002).
Antimicrobial Activity
Similar structures have been evaluated for antimicrobial activities against various pathogens. The ability of these compounds to inhibit the growth of bacteria and fungi suggests potential applications in developing new antimicrobial agents. This is particularly relevant given the increasing resistance to existing antibiotics (Havrylyuk et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-hexyl-4-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-3-4-5-6-10-19-16(20)15(23-17(19)22)12-18-13-8-7-9-14(11-13)21-2/h7-9,11-12,20H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIMJNPUABTRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(SC1=S)C=NC2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


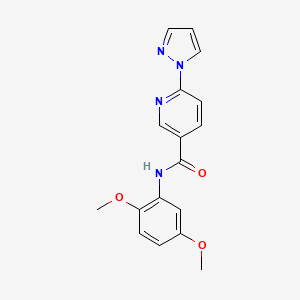
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2768332.png)

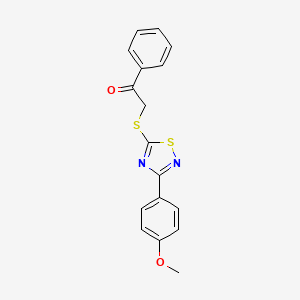
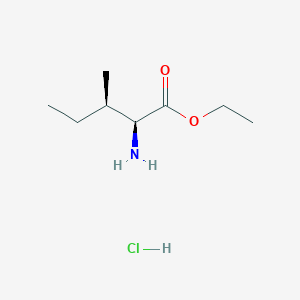
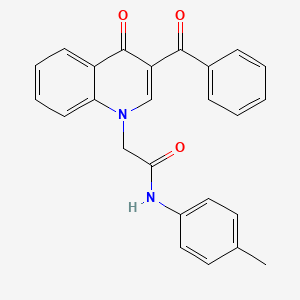
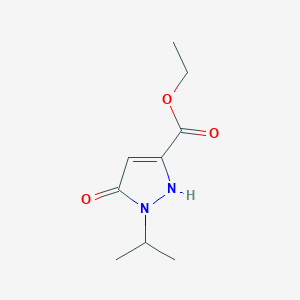
![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)
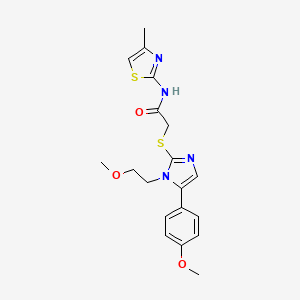
![3,5-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768346.png)
![N-[[4-(3-Methylsulfanylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2768347.png)
![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)
